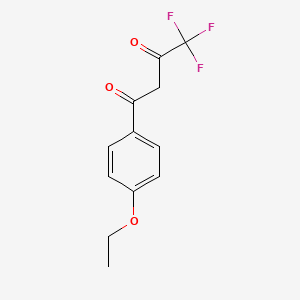

1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-9-5-3-8(4-6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMDLEBASPFIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377944 | |

| Record name | 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71712-85-1 | |

| Record name | 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Significance of Fluorinated β-Diketones in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Within this context, fluorinated β-diketones, such as 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, have emerged as valuable building blocks. Their utility stems from their versatile reactivity, which allows for the construction of a wide array of heterocyclic systems, and the advantageous physicochemical properties imparted by the trifluoromethyl group. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals engaged in the field of drug development.

Physicochemical Properties: A Foundation for Application

| Property | Value (Computed for 2-ethoxy analog) | Reference |

| Molecular Formula | C₁₂H₁₁F₃O₃ | [1] |

| Molecular Weight | 260.21 g/mol | [1] |

| XLogP3-AA | 2.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 260.06602869 Da | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

Note: The data presented above is computationally derived for the isomeric compound 1-(2-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione and should be considered as an estimation for the 4-ethoxy analog.

The presence of the trifluoromethyl group significantly influences the acidity of the methylene protons between the two carbonyl groups, making this compound a versatile nucleophile in various chemical transformations. The ethoxy group, in turn, modulates the electronic properties of the aromatic ring and can influence the compound's solubility and metabolic stability.

Synthesis of this compound: A Representative Protocol

The synthesis of β-diketones such as this compound is commonly achieved through a Claisen condensation reaction. This involves the reaction of an appropriate ketone with an ester in the presence of a strong base. The following protocol is a representative example based on established methods for the synthesis of structurally similar compounds.

Experimental Protocol: Claisen Condensation

Objective: To synthesize this compound from 4'-ethoxyacetophenone and ethyl trifluoroacetate.

Materials:

-

4'-Ethoxyacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Ketone: A solution of 4'-ethoxyacetophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Addition of Ester: Ethyl trifluoroacetate (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of 1M HCl at 0 °C until the mixture is acidic. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial as sodium hydride is highly reactive with moisture and oxygen.

-

Strong Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the ketone, initiating the condensation reaction.

-

Solvent: Anhydrous aprotic solvents like diethyl ether or THF are used to prevent the reaction of the base with the solvent.

-

Temperature Control: The initial addition of reagents at 0 °C helps to control the exothermic reaction and minimize side product formation.

Synthetic Workflow Diagram

Caption: Claisen condensation for the synthesis of the target compound.

Applications in Drug Discovery and Development

The this compound scaffold is a precursor to a variety of heterocyclic compounds with significant potential in drug discovery. The presence of the trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.[2]

Precursor to Pyrazole Derivatives

A primary application of this class of compounds is in the synthesis of trifluoromethyl-substituted pyrazoles. These heterocycles are prevalent in many pharmaceuticals due to their wide range of biological activities. For instance, the structurally related 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione is a key intermediate in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3]

The synthesis of pyrazoles from β-diketones typically involves a condensation reaction with hydrazine or its derivatives. The resulting pyrazole ring system can be further functionalized to explore structure-activity relationships (SAR) and optimize for desired therapeutic effects.

Logical Relationship: From Precursor to Potential Therapeutic Agent

Caption: Pathway from the diketone to a potential drug candidate.

Conclusion and Future Perspectives

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry. Its synthesis is accessible through well-established methodologies, and its structural features suggest significant potential for the development of novel therapeutic agents. Further research into the experimental determination of its physicochemical properties and the exploration of its reactivity will undoubtedly expand its utility in the ongoing quest for new and improved pharmaceuticals. The insights provided in this guide, based on the established chemistry of its analogs, offer a solid foundation for researchers to harness the potential of this fluorinated β-diketone in their drug discovery endeavors.

References

-

PubChem. 1-(2-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]

-

Pharmaffiliates. 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]

Sources

An In-Depth Technical Guide to Keto-Enol Tautomerism in Trifluoromethyl-β-Diketones

Abstract

The introduction of a trifluoromethyl (CF₃) group into a β-diketone scaffold dramatically alters its chemical behavior, most notably its keto-enol tautomeric equilibrium. This guide provides a comprehensive examination of this phenomenon, moving from fundamental principles to advanced analytical protocols and their implications in modern drug discovery. We will explore the profound electronic influence of the CF₃ moiety, the resulting enol-enol equilibria, the critical role of solvent effects, and the spectroscopic techniques essential for characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage fluorine chemistry to design next-generation therapeutics.

Introduction: Beyond Classical Tautomerism

Keto-enol tautomerism, the chemical equilibrium between a keto form and an enol form, is a cornerstone concept in organic chemistry.[1] For typical β-dicarbonyl compounds, this equilibrium is a dynamic interplay of structural and environmental factors.[2] However, the incorporation of a trifluoromethyl (CF₃) group—a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity—introduces a powerful electronic bias that fundamentally shifts this landscape.[3][4][5]

Understanding and controlling the tautomeric preference of trifluoromethyl-β-diketones is not merely an academic exercise. The predominant tautomer dictates the molecule's three-dimensional shape, its hydrogen bonding capacity, and its coordination properties, all of which are critical determinants of its pharmacological activity.[6] These compounds are not just stable molecules; they are versatile synthons for a vast array of heterocyclic compounds and serve as potent ligands in bioactive metal complexes, making them invaluable in drug development programs.[7][8] This guide offers a field-proven perspective on the causality behind the unique behavior of these fluorinated structures.

The Trifluoromethyl Effect: A Paradigm Shift in Enolization

The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence on an adjacent β-diketone system is immediate and profound, overwhelmingly favoring the enol form.

Causality of Enol Stabilization:

-

Inductive Effect: The three fluorine atoms pull electron density through the sigma bonds, significantly increasing the acidity of the protons on the central α-carbon. This facilitates deprotonation, the first step towards enolization.

-

Enolate Stabilization: The resulting enolate anion is substantially stabilized by the inductive withdrawal of the CF₃ group, lowering the overall energy of the enol pathway.

-

Intramolecular Hydrogen Bonding: The enol form is further stabilized by the formation of a strong, six-membered intramolecular hydrogen bond, creating a pseudo-aromatic ring.

In non-symmetrical trifluoromethyl-β-diketones, this leads to an equilibrium not just between keto and enol forms, but between two distinct cis-enol tautomers, often referred to as an enol-enol equilibrium .[9][10] The equilibrium lies between the enol where the hydroxyl group is proximal to the CF₃ group (Enol A) and the enol where it is proximal to the other substituent (R-group, Enol B).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sci-Hub. Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones / Journal of Fluorine Chemistry, 2006 [sci-hub.st]

- 10. researchgate.net [researchgate.net]

1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione with Nucleophiles

Abstract

This compound is a fluorinated β-diketone of significant interest in medicinal chemistry and drug development. Its strategic importance lies in its role as a versatile precursor for the synthesis of complex heterocyclic molecules, most notably as a key intermediate for the COX-2 inhibitor, Celecoxib.[1][2] The unique electronic properties conferred by the trifluoromethyl group dictate its reactivity, creating a highly electrophilic center that governs its interactions with nucleophiles. This guide provides a comprehensive analysis of the compound's reactivity profile, focusing on the mechanistic principles, regioselectivity of nucleophilic attack, and the practical application of these reactions in synthetic chemistry. It is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this pivotal building block.

Molecular Architecture and Electronic Profile

This compound, a member of the β-diketone family, possesses a unique structural arrangement that defines its chemical behavior. Its reactivity is primarily governed by two key features: the inherent nature of the 1,3-dicarbonyl system and the powerful influence of the terminal trifluoromethyl (CF₃) group.

A common synthetic route to analogous β-diketones is the Claisen condensation, reacting an appropriate ketone (4'-ethoxyacetophenone) with a trifluoroacetylating agent like ethyl trifluoroacetate in the presence of a strong base.[3]

1.1. Keto-Enol Tautomerism

Like all β-diketones, this compound exists as a dynamic equilibrium between its keto and enol forms. The methylene protons flanked by the two carbonyl groups are significantly acidic, facilitating deprotonation and the formation of a resonance-stabilized enolate, which is in equilibrium with the enol tautomer. The presence of the electron-withdrawing CF₃ group further increases the acidity of these protons.

Caption: Keto-Enol equilibrium of the title compound.

1.2. The Role of the Trifluoromethyl Group

The CF₃ group is a potent electron-withdrawing moiety due to the high electronegativity of fluorine atoms. Its influence on the molecule is twofold:

-

Inductive Effect: It strongly polarizes the adjacent carbonyl group (C3), rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack compared to the carbonyl carbon adjacent to the ethoxyphenyl ring (C1).[3][4]

-

Acidity Enhancement: It stabilizes the negative charge of the conjugate base (enolate) through induction, thereby increasing the acidity of the central methylene protons.

This electronic imbalance is the cornerstone of the compound's predictable regioselectivity in reactions with nucleophiles.

Reactions with Nitrogen Nucleophiles: Gateway to Heterocycles

The most valuable and widely exploited reactions of this compound involve condensation with binucleophilic nitrogen species. These reactions are foundational for synthesizing five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.[5]

2.1. Pyrazole Synthesis via Hydrazine Condensation

The reaction with hydrazine derivatives is a classic and efficient method for constructing polysubstituted pyrazole rings, often referred to as the Knorr pyrazole synthesis.[6][7] This reaction is of paramount industrial importance as it forms the core of the Celecoxib synthesis.[1][2]

Mechanism and Regioselectivity: The reaction proceeds with high regioselectivity. The more nucleophilic nitrogen of the substituted hydrazine (e.g., the NH₂ group of 4-sulfamoylphenylhydrazine) preferentially attacks the more electrophilic carbonyl carbon—the one adjacent to the CF₃ group. This initial addition is followed by an intramolecular condensation with the second carbonyl group and subsequent dehydration to yield the stable, aromatic pyrazole ring.

Caption: Workflow for pyrazole synthesis from a β-diketone.

This regioselectivity ensures the formation of the desired isomer, with the trifluoromethyl group at the 3-position and the 4-ethoxyphenyl group at the 5-position of the resulting pyrazole ring. Studies on similar 1,3-dicarbonyl compounds confirm that this cyclocondensation gives better results in aprotic dipolar solvents compared to polar protic solvents like ethanol.[6][7]

2.2. Pyrimidine Synthesis via Amidine Condensation

The condensation of 1,3-dicarbonyl compounds with amidines or guanidine is known as the Pinner pyrimidine synthesis, providing a direct route to substituted pyrimidine rings.[8][9][10] Pyrimidines are another class of heterocycles with immense biological and pharmaceutical significance.[5][11]

Mechanism and Regioselectivity: Similar to pyrazole synthesis, the reaction is initiated by the nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons. Given the electronic bias, the attack is favored at the trifluoromethyl-activated carbonyl. The resulting intermediate undergoes cyclization and dehydration to furnish the pyrimidine derivative. The use of amidines allows for the introduction of various substituents onto the pyrimidine core.

Caption: Workflow for Pinner pyrimidine synthesis.

Reactions with Other Nucleophiles

While reactions with nitrogen nucleophiles are the most prominent, the electrophilic centers of the diketone can react with a broader range of nucleophiles.

3.1. Sulfur Nucleophiles (Thiols)

The reaction with thiols provides a pathway to sulfur-containing compounds. The nucleophilic sulfur can attack a carbonyl carbon, although this reaction is less common than cyclocondensations. Alternatively, under basic conditions that favor enolate formation, a Michael-type addition could occur if the substrate is an enone derivative. The high selectivity of pentafluorophenyl moieties toward thiols in para-fluoro-thiol reactions (PFTR) highlights the strong affinity between sulfur nucleophiles and highly fluorinated systems, although the mechanism for addition to a carbonyl is distinct.[12] The reaction conditions, such as the choice of solvent and base, are critical for directing the outcome.[13]

3.2. Oxygen Nucleophiles (Alcohols, Water)

Under acidic or basic conditions, the carbonyl groups can be hydrated to form gem-diols or react with alcohols to form hemiacetals and acetals. These reactions are typically reversible. In the context of complex syntheses, the carbonyl groups are often protected as acetals to prevent unwanted reactions while other parts of a molecule are being modified.

Experimental Protocols and Data

4.1. Protocol: Regioselective Synthesis of a Pyrazole Derivative

This protocol is a representative example adapted from methodologies used in the synthesis of Celecoxib precursors.[1]

Objective: To synthesize 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(4-ethoxyphenyl)-1H-pyrazole.

Materials:

-

This compound

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol (or a suitable aprotic solvent like DMF)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of this compound in ethanol.

-

Reagent Addition: Add 1.05 equivalents of 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

4.2. Summary of Reactivity

| Nucleophile | Reagent Class | Key Product | Synthetic Method | Significance |

| Hydrazine (R-NHNH₂) | N-Nucleophile | Pyrazole | Knorr Synthesis | Core of COX-2 inhibitors (e.g., Celecoxib).[1][6] |

| Amidine/Guanidine | N-Nucleophile | Pyrimidine | Pinner Synthesis | Access to biologically active pyrimidine scaffolds.[8][9] |

| Hydroxylamine (NH₂OH) | N-Nucleophile | Isoxazole | Cyclocondensation | "Scaffold hopping" in drug discovery.[5] |

| Thiols (R-SH) | S-Nucleophile | Thioacetal / Adduct | Nucleophilic Addition | Introduction of sulfur functionalities. |

| Alcohols (R-OH) | O-Nucleophile | Hemiacetal / Acetal | Nucleophilic Addition | Carbonyl protection. |

Conclusion and Outlook

This compound is a privileged scaffold in modern synthetic and medicinal chemistry. Its reactivity is dominated by the strong electrophilic character of the trifluoromethyl-activated carbonyl group, which allows for highly regioselective condensation reactions with binucleophiles. This predictable reactivity is the foundation for the efficient, large-scale synthesis of important heterocyclic drugs. For researchers and drug development professionals, a thorough understanding of the mechanistic principles outlined in this guide is essential for leveraging this versatile building block in the design and synthesis of novel chemical entities with therapeutic potential. Future research may explore expanding the scope of its reactions with novel nucleophiles to generate further molecular diversity for drug discovery pipelines.

References

- Pinner pyrimidine synthesis | PPTX - Slideshare.

- New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones - Sci-Hub.

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

-

A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. Available from: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

-

Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. The... - ResearchGate. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

-

Kinetics of nucleophilic attack on co-ordinated organic moieties. Part I. Addition of β-diketones on cyclic dienyl complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Available from: [Link]

-

Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. Available from: [Link]

-

Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction - YouTube. Available from: [Link]

-

4.6: Nucleophilic Addition Reactions - Chemistry LibreTexts. Available from: [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. Available from: [Link]

-

Mechanism of nucleophilic addition reactions | Aldehydes and Ketones - YouTube. Available from: [Link]

-

Rhodanine Derived Enethiols React to Give 1,3-Dithiolanes and Mixed Disulfides Supplementary Information. Available from: [Link]

-

1-(2-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione - PubChem. Available from: [Link]

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione - PubChem. Available from: [Link]

- KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents.

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib) - ResearchGate. Available from: [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC - NIH. Available from: [Link]

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione - PubChem. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

The para -Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry - ResearchGate. Available from: [Link]

-

Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[8][14]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic - PubMed - NIH. Available from: [Link]

-

Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed. Available from: [Link]

-

Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - NIH. Available from: [Link]

-

Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine | Request PDF - ResearchGate. Available from: [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC - NIH. Available from: [Link]

-

4-ethoxybut-3-en-2-ones with 1,3-Dicarbonyl Compounds: Synthesis of 5-Acetyl[carboxyethyl] - Sci-Hub. Available from: [Link]

Sources

- 1. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines [ns1.almerja.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Sci-Hub: are you are robot? [sci-hub.jp]

Chelation properties of 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

An In-Depth Technical Guide to the Chelation Properties of 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Authored by: A Senior Application Scientist

The field of coordination chemistry is continually enriched by the design and study of novel ligands. Among these, β-diketones represent a cornerstone class of chelating agents, revered for their ability to form stable complexes with a vast array of metal ions. The introduction of fluorine atoms into the β-diketone scaffold dramatically alters their physicochemical properties, leading to enhanced acidity, stability, and unique reactivities. This guide provides a comprehensive technical overview of this compound, a fluorinated β-diketone of significant interest. We will delve into its structural characteristics, the mechanistic principles of its chelation, detailed experimental protocols for characterization, and the profound influence of its constituent functional groups—the trifluoromethyl and ethoxyphenyl moieties—on its coordination behavior. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile chelating agent.

Molecular Architecture and Synthesis

This compound is a non-symmetrical β-diketone. Its structure is characterized by a central 1,3-dicarbonyl system flanked by a highly electronegative trifluoromethyl (-CF₃) group and an electron-donating 4-ethoxyphenyl group. This specific arrangement of functional groups is pivotal to its chemical behavior and chelation capabilities.

The most common and efficient route for synthesizing such β-diketones is the Claisen condensation .[1] This reaction involves the acylation of a ketone with an ester in the presence of a strong base. For the title compound, this is achieved by reacting 4'-ethoxyacetophenone with an ethyl trifluoroacetate in the presence of a base like sodium hydride (NaH) or sodium ethoxide (NaOEt).

Reaction Causality: The base is crucial as it deprotonates the α-carbon of the 4'-ethoxyacetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. A subsequent elimination of the ethoxide leaving group yields the β-diketone product. The strong electron-withdrawing nature of the -CF₃ group makes the carbonyl carbon of ethyl trifluoroacetate highly susceptible to nucleophilic attack, driving the reaction efficiently.[1]

The Principle of Chelation: Keto-Enol Tautomerism

Like all β-diketones, this compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[2][3][4] Chelation occurs exclusively through the enol tautomer.

-

Keto Form: The standard diketone structure.

-

Enol Form: Characterized by a carbon-carbon double bond and a hydroxyl group (en-ol). This form is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the adjacent carbonyl oxygen, forming a pseudo-six-membered ring.[5][6]

The equilibrium between these two forms is dynamic. The presence of the electron-withdrawing trifluoromethyl group significantly shifts the equilibrium towards the more stable enol form by increasing the acidity of the α-proton.[3][5] Deprotonation of the enolic hydroxyl group generates the enolate anion, which is the active chelating species. This anion is a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a highly stable six-membered chelate ring.

Caption: Keto-Enol tautomerism of the ligand.

Influence of Functional Groups on Chelation

The chelation properties are a direct consequence of the ligand's electronic and steric profile.

-

Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group is the dominant electronic influence. It increases the acidity of the enolic proton (lowers the pKa) compared to non-fluorinated analogues like dibenzoylmethane. This is a critical feature, as it allows the ligand to deprotonate and form stable metal complexes in more acidic conditions, which can be advantageous for selective metal extraction or catalysis in specific pH ranges.[7]

-

4-Ethoxyphenyl Group: This group has two main effects. Electronically, the ethoxy group is electron-donating through resonance, which can slightly increase the electron density on the coordination oxygen atoms, potentially influencing the stability of the resulting metal complex.[7] Sterically, the phenyl ring and the flexible ethoxy chain enhance the lipophilicity of both the free ligand and its metal complexes, increasing their solubility in organic solvents. This is particularly relevant for applications in solvent extraction and homogeneous catalysis.

Experimental Workflow for Characterization of Metal Chelation

To rigorously characterize the chelation properties, a multi-faceted experimental approach is required. The primary goals are to determine the metal-to-ligand stoichiometry and the formation (stability) constant of the complex.

Workflow: Spectrophotometric Titration (Job's Plot)

This method is a cornerstone for determining stoichiometry in solution. It relies on the principle that if a physical property that depends on complex formation (like absorbance at a specific wavelength) is plotted against the mole fraction of the ligand, the maximum deviation will occur at the mole fraction corresponding to the stoichiometry of the complex.

Caption: Experimental workflow for Job's Plot analysis.

Detailed Protocol: UV-Vis Spectrophotometric Titration

-

Preparation of Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of the metal salt (e.g., Cu(NO₃)₂) and this compound in a suitable solvent (e.g., 95% ethanol). The solvent must dissolve all components and not interfere with the complexation.

-

Preparation of Titration Series: Prepare a series of solutions in volumetric flasks by mixing the stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0 mL of Metal:Ligand) while keeping the total volume and total molar concentration constant.

-

Equilibration: Allow the solutions to equilibrate for a set period to ensure complex formation is complete.

-

Spectroscopic Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 250-500 nm). Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex, which should differ from that of the free ligand.

-

Data Analysis (Job's Plot):

-

Calculate the corrected absorbance (ΔA) at the λ_max of the complex to account for any absorbance from the free ligand or metal ion.

-

Plot ΔA versus the mole fraction of the ligand (X_L).

-

The peak of the resulting curve indicates the stoichiometry. For example, a peak at X_L = 0.5 indicates a 1:1 complex, while a peak at X_L ≈ 0.67 indicates a 1:2 (M:L) complex.

-

Quantitative Data and Coordination Behavior

While extensive databases for this specific ligand are proprietary, we can infer its properties from closely related, well-studied fluorinated β-diketones. The trifluoromethyl group generally promotes the formation of highly stable complexes. The stability constants (log β) of these complexes are typically high, indicating a strong affinity between the ligand and the metal ion.

Fluorinated β-diketones are known to form complexes with a wide range of metals, often resulting in coordinatively saturated, neutral complexes like [M(L)₂] for divalent metals (e.g., Cu²⁺, Ni²⁺) or [M(L)₃] for trivalent metals (e.g., Fe³⁺, Eu³⁺).[8][9] The coordination can also involve solvent molecules, leading to structures like [M(L)₂(H₂O)₂].[8]

| Parameter | Description | Typical Value/Behavior | Rationale/Significance |

| pKa | Acidity of the enol proton | ~6-7 | Lower than non-fluorinated analogues (~9). Allows chelation at lower pH. |

| Coordination Mode | How the ligand binds | Bidentate chelating | Forms a stable 6-membered ring with the metal ion.[10] |

| Stoichiometry | Metal:Ligand Ratio | 1:2 for M²⁺, 1:3 for M³⁺ | Satisfies the typical coordination number of the metal ion. |

| Complex Stability | Stability Constant (log β) | High | The chelate effect and favorable electronics lead to thermodynamically stable products. |

| Solubility | In various solvents | High in organic solvents | The ethoxyphenyl group enhances lipophilicity. |

Applications in Research and Development

The unique properties of metal complexes derived from this compound and similar ligands make them valuable in several advanced applications:

-

Homogeneous Catalysis: The solubility of their metal complexes in organic media makes them suitable as catalysts for various organic transformations.[10]

-

Luminescent Materials: Lanthanide complexes (e.g., with Eu³⁺, Tb³⁺) of fluorinated β-diketones are often highly luminescent. The ligand acts as an "antenna," efficiently absorbing UV light and transferring the energy to the metal ion, which then emits at its characteristic wavelength.[10]

-

Selective Metal Extraction: The ability to chelate at specific pH ranges and the high solubility in organic solvents are exploited in liquid-liquid extraction processes to separate and purify metals, particularly rare-earth elements.[7]

-

Bioinorganic Chemistry: Metal complexes of β-diketones have been investigated for their potential biological activities, including as anticancer and antimicrobial agents.[8][11] The ligand structure can be tuned to modulate these properties.

Conclusion

This compound is a sophisticated chelating agent whose properties are a masterclass in functional group synergy. The trifluoromethyl group enhances its acidity and complex stability, while the ethoxyphenyl group modulates its solubility and electronic character. Its chelation proceeds via the deprotonated enol tautomer to form robust, six-membered chelate rings with a diverse range of metal ions. The systematic experimental workflows outlined in this guide provide a reliable framework for quantifying its coordination behavior. A thorough understanding of these principles is essential for harnessing the full potential of this ligand in catalysis, materials science, and medicinal chemistry.

References

-

Malyar, Y. N., et al. (2021). Interaction of Rare-Earth Metals and Some Perfluorinated β-Diketones. Inorganic Chemistry. [Link]

-

Lipunova, A. G., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules. [Link]

-

Gobbo, J. D., et al. (2024). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. Molecules. [Link]

-

Hori, A., et al. (2010). Synthesis and Crystal Structures of Fluorinated β-Diketonate Metal (Al3+, Co2+, Ni2+, and Cu2+) Complexes. ResearchGate. [Link]

-

Gobbo, J. D., et al. (2024). Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment. IRIS. [Link]

-

Ningbo Innopharmchem. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Ningbo Innopharmchem Co., Ltd. [Link]

-

University of Calgary. (n.d.). Keto-enol tautomerism. University of Calgary. [Link]

-

PubChem. (2026). 1-(2-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione. National Center for Biotechnology Information. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Organic Chemistry. (n.d.). Understandable Keto Enol Tautomerism. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. homepages.bluffton.edu [homepages.bluffton.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. aceorganicchem.com [aceorganicchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structures is paramount. 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone, represents a class of compounds with significant potential due to the unique electronic properties conferred by the trifluoromethyl group and its existence in a dynamic equilibrium of keto-enol tautomers. This guide provides a comprehensive exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the elucidation of its structure. Our focus extends beyond mere data presentation to an in-depth analysis of the underlying principles that govern the spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. A foundational aspect of this analysis is the compound's synthesis, typically achieved via a Claisen condensation reaction between 4'-ethoxyacetophenone and an ethyl trifluoroacetate in the presence of a strong base.[1] Understanding this synthetic route provides context for potential impurities and informs the interpretation of analytical data.

The Dynamic Nature: Keto-Enol Tautomerism

A critical concept in the analysis of β-diketones is keto-enol tautomerism. Due to the electron-withdrawing nature of the trifluoromethyl group, this compound predominantly exists in its enol form, stabilized by an intramolecular hydrogen bond.[2][3] This equilibrium is not static and can be influenced by solvent polarity and temperature. The presence of both keto and enol forms in solution, albeit with the enol form being predominant, gives rise to distinct sets of signals in NMR spectroscopy and characteristic vibrational modes in IR spectroscopy.

Caption: Keto-enol tautomerism in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon skeleton, proton environments, and the presence of fluorine.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. As ¹⁹F has a high natural abundance and a large gyromagnetic ratio, spectra can be obtained relatively quickly. A fluorine-free probe and background subtraction are crucial for high-quality spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum will be characterized by signals corresponding to the ethoxy group, the aromatic protons, and the protons of the dicarbonyl moiety, with distinct signals for the keto and enol forms.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Enol Form | ~14-16 | br s | 1H | Enolic OH |

| ~7.9 | d | 2H | Aromatic (ortho to C=O) | |

| ~7.0 | d | 2H | Aromatic (ortho to OEt) | |

| ~6.5 | s | 1H | Vinylic CH | |

| ~4.1 | q | 2H | -OCH₂CH₃ | |

| ~1.4 | t | 3H | -OCH₂CH₃ | |

| Keto Form (minor) | ~7.9 | d | 2H | Aromatic (ortho to C=O) |

| ~7.0 | d | 2H | Aromatic (ortho to OEt) | |

| ~4.3 | s | 2H | -CH₂- | |

| ~4.1 | q | 2H | -OCH₂CH₃ | |

| ~1.4 | t | 3H | -OCH₂CH₃ |

The broad, downfield signal for the enolic proton is a hallmark of the strong intramolecular hydrogen bond.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically proton-decoupled, will show distinct signals for each carbon atom in the molecule. The carbonyl carbons and the carbon attached to the fluorine atoms will be particularly informative.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Enol Form | ~185 | C=O (conjugated) |

| ~178 (q, ²JCF ≈ 35 Hz) | C-OH | |

| ~163 | Aromatic C-OEt | |

| ~131 | Aromatic CH (ortho to C=O) | |

| ~126 | Aromatic C (ipso) | |

| ~117 (q, ¹JCF ≈ 285 Hz) | CF₃ | |

| ~115 | Aromatic CH (ortho to OEt) | |

| ~92 | Vinylic CH | |

| ~64 | -OCH₂CH₃ | |

| ~15 | -OCH₂CH₃ | |

| Keto Form (minor) | ~190 | C=O (aryl ketone) |

| ~185 (q, ²JCF ≈ 35 Hz) | C=O (fluorinated) | |

| ~163 | Aromatic C-OEt | |

| ~131 | Aromatic CH (ortho to C=O) | |

| ~126 | Aromatic C (ipso) | |

| ~117 (q, ¹JCF ≈ 285 Hz) | CF₃ | |

| ~115 | Aromatic CH (ortho to OEt) | |

| ~50 | -CH₂- | |

| ~64 | -OCH₂CH₃ | |

| ~15 | -OCH₂CH₃ |

The quartets observed for the CF₃ and the adjacent carbonyl carbon are due to coupling with the three fluorine atoms.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides a direct and sensitive probe for the trifluoromethyl group. A single, sharp signal is expected, as all three fluorine atoms are chemically equivalent. The chemical shift will be characteristic of a CF₃ group adjacent to a carbonyl.

| Predicted ¹⁹F NMR Data | Chemical Shift (δ, ppm) | Assignment |

| ~ -76 | CF₃ |

The chemical shift is typically referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the carbonyls and the enolic hydroxyl group.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be acquired from a neat sample using an Attenuated Total Reflectance (ATR) accessory, or from a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions in the carbonyl stretching region. The enol form will exhibit a broad O-H stretch and characteristic C=O and C=C stretching frequencies.

| Predicted IR Data | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Enol Form | 3200-2500 | Broad, Medium | O-H stretch (intramolecular H-bond) |

| 1610-1590 | Strong | C=O stretch (conjugated) | |

| 1580-1560 | Strong | C=C stretch (enol) | |

| 1200-1100 | Strong | C-F stretch | |

| Keto Form (minor) | 1720-1700 | Strong | C=O stretch (aryl ketone) |

| 1690-1670 | Strong | C=O stretch (fluorinated) |

The broadness of the O-H stretch is a direct consequence of the strong intramolecular hydrogen bonding in the enol tautomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this compound, typically in positive ion mode. Electron Ionization (EI) can also be used, often coupled with Gas Chromatography (GC).

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.

Mass Spectrum Interpretation

The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight of the compound (260.21 g/mol ). The fragmentation pattern will be influenced by the presence of the stable aromatic ring and the labile diketone moiety.

Predicted Molecular Ion:

-

[M+H]⁺: m/z 261.073

Key Predicted Fragment Ions:

-

m/z 163: [C₂H₅OC₆H₄CO]⁺ - Loss of the trifluoroacetylketene radical.

-

m/z 135: [C₂H₅OC₆H₄]⁺ - Loss of the butanetrione radical.

-

m/z 69: [CF₃]⁺ - A common fragment for trifluoromethyl-containing compounds.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound demonstrates the power of a multi-technique approach. NMR spectroscopy provides an unambiguous determination of the carbon-hydrogen framework and the dominant enolic form. IR spectroscopy offers a rapid confirmation of key functional groups, while mass spectrometry verifies the molecular weight and sheds light on the molecule's stability and fragmentation pathways. Together, these techniques provide a detailed and self-validating structural portrait, essential for advancing the applications of this promising compound in research and development.

References

-

Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780–786. [Link]

- BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Complex Beta-Diketones. BenchChem.

- Antonov, L. (Ed.). (2014). Tautomerism: Methods and Theories. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Ethoxyacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione. Retrieved from [Link]

-

Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Tautomeric Equilibrium of Fluorinated β-Diketones in Different Solvents: A Technical Guide

Introduction

β-Diketones are a fundamental class of organic compounds characterized by the presence of two carbonyl groups separated by a methylene group. A key feature of their chemistry is the existence of a tautomeric equilibrium between the diketo form and one or more enol forms.[1][2][3] This equilibrium is not static; it is dynamically influenced by the molecular structure and the surrounding environment. The introduction of fluorine atoms into the β-diketone backbone dramatically alters its physicochemical properties, including the position of this tautomeric equilibrium.[4] Fluorine's high electronegativity enhances the acidity of the α-protons and influences the stability of the resulting enol form through inductive effects and potential intramolecular hydrogen bonding.[5][6]

This technical guide provides an in-depth exploration of the tautomeric equilibrium of fluorinated β-diketones, with a specific focus on the profound influence of different solvents. Understanding and controlling this equilibrium is of paramount importance for researchers, scientists, and drug development professionals, as the dominant tautomeric form can significantly impact a molecule's reactivity, coordination chemistry, and biological activity.[2][7]

The Keto-Enol Tautomerism in Fluorinated β-Diketones

The tautomeric equilibrium in asymmetric fluorinated β-diketones can be represented by the interconversion between the diketo tautomer and two possible enol tautomers. This process involves the migration of a proton from the central carbon to one of the carbonyl oxygen atoms, resulting in the formation of a hydroxyl group and a carbon-carbon double bond.[8]

The presence of electron-withdrawing fluorine atoms, typically as part of a trifluoromethyl group (CF₃), significantly shifts the equilibrium towards the enol form.[7] This is attributed to the increased acidity of the methylene protons and the stabilization of the enolate intermediate. The enol form is further stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, creating a pseudo-aromatic six-membered ring.[3][9]

Visualizing the Tautomeric Equilibrium

The equilibrium between the diketo and enol forms is a dynamic process. The following diagram illustrates this fundamental transformation in a representative fluorinated β-diketone.

Caption: Keto-enol tautomerism in a fluorinated β-diketone.

The Decisive Role of the Solvent

The solvent environment plays a critical role in determining the position of the keto-enol equilibrium.[10][11] The interplay between the solute (the fluorinated β-diketone) and the solvent molecules can stabilize one tautomer over the other through various intermolecular interactions. The primary solvent properties influencing this equilibrium are polarity and hydrogen bonding capacity.

Solvent Polarity

Generally, for many β-dicarbonyl compounds, an increase in solvent polarity favors the diketo form.[10][12] The rationale often cited is that the keto tautomer is more polar than the enol form and is therefore better stabilized by polar solvents.[10][12] However, for fluorinated β-diketones, the situation can be more complex. Theoretical calculations and experimental data for some β-diketones have shown that the enol tautomer can possess a higher dipole moment than the keto form.[10][13]

In non-polar solvents, the enol form of fluorinated β-diketones is often highly favored. This is because the strong intramolecular hydrogen bond in the enol tautomer is most stable in an environment where it does not have to compete with solvent molecules for hydrogen bonding interactions.[14]

Hydrogen Bonding Solvents

Protic solvents, such as alcohols and water, and other hydrogen-bond accepting solvents, like dimethyl sulfoxide (DMSO), can significantly influence the tautomeric equilibrium. These solvents can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with both the enolic hydroxyl and the carbonyl groups. This disruption can destabilize the enol tautomer, leading to a shift in the equilibrium towards the diketo form.

Quantitative Analysis of Solvent Effects

The percentage of the enol tautomer for a common fluorinated β-diketone, trifluoroacetylacetone (TFAA), in various solvents demonstrates the profound impact of the solvent environment.

| Solvent | Dielectric Constant (ε) | % Enol Tautomer |

| Hexane | 1.88 | >95% |

| Carbon Tetrachloride | 2.24 | >95% |

| Benzene | 2.28 | ~90% |

| Chloroform | 4.81 | ~85% |

| Acetone | 20.7 | ~70% |

| Acetonitrile | 37.5 | ~65% |

| Dimethyl Sulfoxide | 46.7 | ~60% |

| Water | 80.1 | ~20% |

Note: These are approximate values and can vary with temperature and concentration. The trend clearly indicates a decrease in the enol population with increasing solvent polarity and hydrogen bonding ability.

Experimental Determination of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism.[1][2][7] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and quantification of distinct signals for each tautomer.[7][10]

Step-by-Step Protocol for NMR Analysis

-

Sample Preparation:

-

Accurately weigh a known amount of the fluorinated β-diketone.

-

Dissolve the compound in the deuterated solvent of choice to a final concentration of approximately 10-20 mM. Ensure the solvent is of high purity to avoid interference from impurities.

-

Transfer the solution to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample. For fluorinated compounds, acquiring a ¹⁹F NMR spectrum can provide complementary and often more simplified data for quantification.[15]

-

Ensure the spectral width is sufficient to encompass all relevant signals.

-

Use a sufficient relaxation delay (D1) to ensure accurate integration of all signals. A D1 of at least 5 times the longest T1 relaxation time is recommended.

-

-

Spectral Analysis and Quantification:

-

Identify the characteristic signals for the keto and enol forms.

-

¹H NMR: The enolic hydroxyl proton typically appears as a broad singlet at a downfield chemical shift (δ 10-15 ppm). The α-proton of the keto form will have a distinct chemical shift, as will the methyl and methylene protons in each tautomer.

-

¹⁹F NMR: The chemical shift of the CF₃ group will likely differ between the keto and enol forms, providing a clean handle for integration.[15]

-

-

Carefully integrate a well-resolved signal corresponding to the enol form and a signal corresponding to the keto form. It is crucial to choose signals that are not overlapping with other peaks.

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

-

Workflow for NMR-Based Determination of Keto-Enol Equilibrium

The following diagram outlines the experimental workflow for determining the tautomeric equilibrium using NMR spectroscopy.

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

Complementary Analytical Techniques

While NMR is the primary tool, other techniques can provide valuable insights:

-

UV-Vis Spectroscopy: The conjugated π-system of the enol form results in a different λmax compared to the non-conjugated keto form.[9] This difference can be exploited for quantification, although it is generally less precise than NMR.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the carbonyl groups in the keto and enol forms are distinct. The enol form will also exhibit a broad O-H stretching band.[5]

Conclusion and Future Outlook

The tautomeric equilibrium of fluorinated β-diketones is a delicate balance governed by intramolecular forces and profoundly influenced by the solvent environment. The strong electron-withdrawing nature of fluorine substituents generally favors the enol form, which is stabilized by a robust intramolecular hydrogen bond. However, polar and hydrogen-bonding solvents can disrupt this internal stabilization, shifting the equilibrium towards the diketo tautomer.

A thorough understanding of these solvent effects is crucial for applications in drug design, catalysis, and materials science, where the specific tautomeric form dictates the molecule's function. NMR spectroscopy stands out as the definitive technique for elucidating and quantifying this equilibrium. As research in fluorinated compounds continues to expand, a deeper appreciation of their tautomeric behavior will undoubtedly unlock new opportunities for the rational design of molecules with tailored properties.

References

- Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021).

- Diketone NMR spectral data. (n.d.).

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). Scientific & Academic Publishing.

- A proton nuclear magnetic resonance study of hydrogen bonding between fluoride and the enol form of pentane-2,4-dione and other β-diketones. (1978). Royal Society of Chemistry.

- Tautomerism of β-Diketones and β-Thioxoketones. (2023). MDPI.

- Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022).

- Chemistry of fluoro-substituted beta-diketones and their derivatives. (2010).

- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.).

- Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorin

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.).

- Spectroscopic study of hydrogen bonding in the enol form of β-diketones—I. Vibrational assignment and strength of the bond. (n.d.).

- Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. (2022).

- Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018).

- Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. (2015).

- Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. (n.d.). BioPchem.

- Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorin

- Keto-enol tautomerism in 2-(Trifluoroacetyl)cyclopentanone. (n.d.). Benchchem.

- EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities.

- The composition, structure and hydrogen bonding of the β-diketones. (n.d.).

- KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (n.d.). Canadian Science Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism of β-Diketones and β-Thioxoketones [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. biopchem.education [biopchem.education]

- 14. emerginginvestigators.org [emerginginvestigators.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Electronic and steric effects of the trifluoromethyl group in β-diketones

The Trifluoromethyl Group in β-Diketones: A Technical Guide to Electronic and Steric Effects

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical design. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound and predictable influence on molecular properties.[1][2] When appended to the versatile β-diketone scaffold, the CF₃ group imparts a unique combination of electronic and steric characteristics that significantly alter acidity, tautomeric equilibrium, metal chelation, and biological activity. This guide provides an in-depth analysis of these effects, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The trifluoromethyl group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I), which dramatically enhances the electrophilic character of adjacent functional groups.[2] This property, combined with its increased lipophilicity and metabolic stability compared to a methyl group, makes it a valuable tool in tuning the physicochemical properties of molecules.[1][3] β-Diketones are classic bidentate ligands known for their keto-enol tautomerism and their ability to form stable complexes with a vast range of metal ions.[4][5] The fusion of these two chemical entities—the potent CF₃ group and the versatile β-diketone framework—creates a class of compounds with remarkable and highly tunable properties.

Section 1: The Dominant Electronic Effects of the Trifluoromethyl Group

The primary influence of the CF₃ group is electronic, stemming from the high electronegativity of the three fluorine atoms. This creates a strong dipole and induces a powerful electron-withdrawing effect throughout the β-diketone system.

1.1. Dramatic Increase in Acidity

The most significant consequence of the CF₃ group's inductive effect is a substantial increase in the acidity of the central methylene (or methine) proton. The electron withdrawal stabilizes the resulting enolate anion, shifting the deprotonation equilibrium and lowering the pKa value significantly compared to non-fluorinated analogues like acetylacetone.

Diagram 1: Inductive Effect on Acidity

Caption: Inductive withdrawal by CF₃ enhances the acidity of the α-proton.

This enhanced acidity is not merely a theoretical concept; it has profound practical implications. It allows for the deprotonation and subsequent metal chelation to occur under milder pH conditions compared to non-fluorinated analogues.

| Compound | R¹ | R² | pKa (in H₂O) |

| Acetylacetone (acac) | CH₃ | CH₃ | ~9.0 |

| Trifluoroacetylacetone (TFA) | CF₃ | CH₃ | ~6.7 |

| Hexafluoroacetylacetone (hfac) | CF₃ | CF₃ | ~4.6 |

Data compiled from various sources. Absolute pKa values can vary with solvent and ionic strength.[6]

1.2. Shifting the Keto-Enol Tautomeric Equilibrium

β-Diketones exist as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is highly sensitive to the electronic nature of the substituents and the polarity of the solvent.[7][8] The electron-withdrawing CF₃ group stabilizes the conjugated enol form through intramolecular hydrogen bonding. This stabilization pushes the equilibrium significantly towards the enol tautomer, often making it the predominant species in solution.

Keto [label=<

Keto Form

CF₃

C

CH₂

C

R

||

||

O

O

];

Enol [label=<

Enol Form (Favored)

CF₃

C

CH

C

R

|

|

O

O

\ . . . H . . . /

];

Keto -> Enol [dir=both, label=" CF₃ group stabilizes\n enol form"]; }

Caption: General workflow for the synthesis of metal-β-diketonate complexes.

Section 3: Applications in Drug Development and Materials Science

The unique properties imparted by the CF₃ group make these β-diketones and their metal complexes highly valuable in diverse scientific fields.

3.1. Medicinal Chemistry and Drug Design

The incorporation of CF₃ groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. [1][9]* Antimicrobial and Anticancer Agents: Metal complexes of trifluoromethyl-β-diketones have shown promising biological activity. [10][11]For example, certain copper(II) complexes have demonstrated antibacterial activity comparable to streptomycin and also exhibit cytotoxic effects against cancer cell lines like HeLa. [10][11]These complexes are thought to act through various mechanisms, including the inhibition of key enzymes like ribonucleotide reductase or inducing oxidative stress within pathological cells. [10]* Bioimaging: Lanthanide complexes with trifluoromethyl-β-diketonates are of great interest due to their unique luminescent properties. [4][12][13][14]The β-diketonate ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion (e.g., Eu³⁺, Tb³⁺), which then emits light at its characteristic, sharp wavelength. These stable and highly luminescent probes can be conjugated to biomolecules for applications in time-gated luminescence imaging. [13]

3.2. Materials Science and Catalysis

-

Chemical Vapor Deposition (CVD) Precursors: The high volatility of metal chelates with fluorinated β-diketones makes them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). [4]This technique is used to deposit thin films of metals or metal oxides onto substrates for applications in microelectronics and coatings.

-

Catalysis: The ability to tune the Lewis acidity of the metal center allows for the design of catalysts for various organic reactions. [15]Trifluoromethyl ketones themselves have been developed as catalysts for reactions like asymmetric epoxidation. [16]

Section 4: Experimental Protocols

4.1. Protocol: Synthesis of a Trifluoromethyl-β-Diketone

This protocol describes a general procedure for the synthesis of 1,1,1-trifluoro-4-phenylbutane-2,4-dione via a Claisen condensation. The Claisen condensation is a classic and robust method for forming C-C bonds to produce β-diketones. [5] Objective: To synthesize a trifluoromethyl-β-diketone using ethyl trifluoroacetate and a suitable ketone.

Materials:

-

Acetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser

-

Rotary evaporator

Methodology:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to a dry round-bottom flask containing anhydrous THF.

-

Enolate Formation: Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature, then warm to room temperature and stir for an additional hour. Causality: NaH is a strong, non-nucleophilic base that deprotonates the α-carbon of the ketone to form the reactive enolate. [17]3. Condensation: Cool the reaction mixture back to 0 °C. Add ethyl trifluoroacetate (1.2 equivalents) dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl. Stir vigorously until all solids dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization. A common alternative for purification involves forming a copper chelate, precipitating it, and then decomposing the chelate with acid to recover the pure β-diketone. [18] Self-Validation:

-

¹H NMR: Confirm the structure by proton NMR. Expect to see a characteristic singlet for the enolic proton (typically δ 12-16 ppm), a singlet for the methine proton (δ ~6-7 ppm), and signals corresponding to the phenyl group. The ratio of the enol to keto form can be determined by integrating the respective signals.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group should be observed.

-

Mass Spectrometry: Confirm the molecular weight of the product.

4.2. Protocol: Characterization of Keto-Enol Equilibrium by ¹H NMR

Objective: To quantify the percentage of keto and enol tautomers of a synthesized trifluoromethyl-β-diketone in a given solvent.

Materials:

-

Synthesized trifluoromethyl-β-diketone

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

NMR spectrometer

Methodology:

-

Sample Preparation: Accurately weigh ~10-20 mg of the purified β-diketone and dissolve it in ~0.6 mL of the chosen deuterated solvent directly in an NMR tube.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for full relaxation of all protons, ensuring accurate integration.

-

Data Analysis:

-

Identify the signal for the enolic vinyl proton (typically a singlet around δ 5.5-6.5 ppm). Integrate this peak (I_enol).

-

Identify the signal for the α-protons of the keto form (typically a singlet around δ 3.5-4.5 ppm). Integrate this peak (I_keto).

-

Calculate the mole fraction of the enol form using the following equation: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100

-

Causality: The keto form has two α-protons while the enol form has one vinyl proton at the corresponding position. The integration must be normalized to account for this difference in proton count. [8] Trustworthiness: This method is a self-validating system as the sum of the calculated keto and enol percentages should equal 100%. The experiment can be repeated in various solvents (e.g., DMSO-d₆, Acetone-d₆) to observe the solvent's effect on the equilibrium position, a classic experiment that demonstrates Meyer's rule. [7][8]

-

Conclusion

The introduction of a trifluoromethyl group to a β-diketone framework is a powerful and versatile strategy for molecular design. The strong electron-withdrawing nature of the CF₃ group profoundly enhances acidity and favors the enol tautomer, while its steric bulk and fluorinated nature increase the volatility and solubility of the corresponding metal chelates. These predictable modifications have led to significant advancements in fields ranging from medicinal chemistry, where these compounds serve as anticancer agents and imaging probes, to materials science, where they are used as precursors for thin-film deposition. The rational application of these principles, verified through robust experimental protocols, will continue to drive innovation in the development of functional molecules for science and technology.

References

-

Gerasimova, T. P., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7956. Available from: [Link]

-

Khamidullina, L. A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6466. Available from: [Link]

-

Pyshnyi, D. M., et al. (2022). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Molecules, 27(23), 8344. Available from: [Link]

-

Khamidullina, L. A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Ural Federal University Institutional Repository. Available from: [Link]

-

Miller, S. J., et al. (2012). A Peptide-Embedded Trifluoromethyl Ketone Catalyst for Enantioselective Epoxidation. NIH Public Access. Available from: [Link]

-